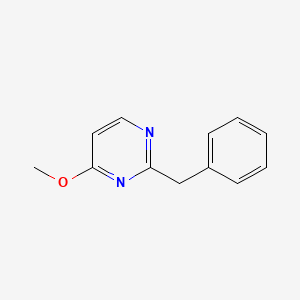

2-Benzyl-4-methoxypyrimidine

Description

2-Benzyl-4-methoxypyrimidine is a pyrimidine derivative characterized by a benzyl substituent at position 2 and a methoxy group at position 4 of the heterocyclic ring. Pyrimidines are aromatic nitrogen-containing heterocycles with wide applications in medicinal chemistry, agrochemicals, and materials science. Though direct data on this compound are sparse in the provided evidence, its structural analogs offer insights into its likely properties and applications .

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

2-benzyl-4-methoxypyrimidine |

InChI |

InChI=1S/C12H12N2O/c1-15-12-7-8-13-11(14-12)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |

InChI Key |

TZLPBVURAWCOKX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=NC=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogs in Pyrimidine Derivatives

Table 1: Key Pyrimidine-Based Comparators

Key Findings:

Substituent Effects :

- The benzyl group in this compound increases steric bulk compared to methyl substituents in analogs like 4-Methoxy-2-methylpyrimidine. This reduces solubility in aqueous media but enhances binding affinity to hydrophobic enzyme pockets .

- Compound 4 (from Molecules 2011) features complex benzyloxy and methoxymethyl substituents, leading to a molecular weight >500 g/mol. Such bulkiness likely limits its bioavailability compared to simpler analogs like this compound .

Electronic Properties :

- Methoxy groups at C4 (common in all listed pyrimidines) donate electron density to the ring, stabilizing intermediates in nucleophilic substitution reactions. This property is exploited in synthesizing antiviral agents and kinase inhibitors.

Comparison with Non-Pyrimidine Heterocycles

Table 2: Cross-Heterocycle Comparison

Key Findings:

Structural Divergence: Phenothiazines (e.g., 2-Methoxyphenothiazine) incorporate sulfur and nitrogen in a tricyclic system, enabling π-π stacking interactions with biological targets. In contrast, pyrimidines like this compound are monocyclic, favoring hydrogen bonding and dipole interactions .

Biological Activity: 2-Methoxyphenothiazine’s methoxy group enhances its electron-donating capacity, similar to this compound. However, the phenothiazine scaffold is associated with central nervous system (CNS) activity, whereas pyrimidines are more commonly linked to anticancer and antiviral applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.